molecular formula C11H15BFNO2 B1317768 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 719268-92-5

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1317768
CAS RN: 719268-92-5
M. Wt: 223.05 g/mol
InChI Key: VFMTUTYBMBTIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H15BFNO2 . It belongs to the class of heteroarylboronic acid esters .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a fluorine atom at the 3-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position . The InChI string is InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 223.05 g/mol . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound and its derivatives, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized and analyzed. The structures of these compounds were confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals were measured by X-ray diffraction for crystallographic and conformational analyses. Additionally, density functional theory (DFT) was employed to calculate molecular structures and physicochemical properties (Huang et al., 2021).

Bifunctional Building Block in Combinatorial Chemistry

  • The compound has been identified as a new bifunctional building block for combinatorial chemistry. It was compared with its regioisomer, and structural differences were observed, which were analyzed through ab initio calculations of molecular orbitals, showing different distributions corresponding to the observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Application in Organic Liquid Electrolyte-Based Batteries

  • In the context of organic liquid electrolyte-based fluoride shuttle batteries, boron-based compounds similar to 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been explored as electrolyte additives. These compounds, due to their structural properties, affect the acidity strength of the borates, influencing fluoride ion conductivity and solubility, thereby enhancing battery performance (Kucuk & Abe, 2020).

Synthesis of Medicinally Important Compounds

  • The compound has been used in the improved synthesis of medicinally important compounds like 3-(hetero)aryl pyrazolo[1,5-a]pyridines through Suzuki coupling. This synthesis approach is applicable for both high throughput chemistry and large-scale synthesis, indicating its significance in the pharmaceutical industry (Bethel et al., 2012).

Development of Fluorescence Probes

  • Boronate ester fluorescence probes similar to this compound have been synthesized for detecting hydrogen peroxide. These probes show varied fluorescence responses towards hydrogen peroxide, which is critical in biological and chemical sensing applications (Lampard et al., 2018).

Synthesis and Characterization in Crystallography

  • The compound and its analogs have been synthesized and characterized in various studies focusing on their crystal structure and vibrational properties. These studies involve spectroscopy and X-ray diffraction analyses, providing insights into their molecular structures and potential applications in material science (Wu et al., 2021).

Application in Polymer Science

  • Compounds containing 1,3,2-dioxaborolan-2-yl groups have been used in the synthesis of deeply colored polymers with properties like high solubility in organic solvents and potential applications in electronic devices due to their photophysical properties (Welterlich et al., 2012).

Innovative Uses in Drug Development and Imaging

  • Variants of this compound have been used in the synthesis of novel radioligands for imaging purposes in medical research, demonstrating their potential in diagnostic applications (Kim & Choe, 2020).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH and the presence of certain ions can affect the stability of boronic acid derivatives and their ability to form reversible covalent bonds with their targets. Additionally, the presence of competing molecules with hydroxyl groups can influence the efficacy of these compounds.

properties

IUPAC Name

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMTUTYBMBTIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585993
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

719268-92-5
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.